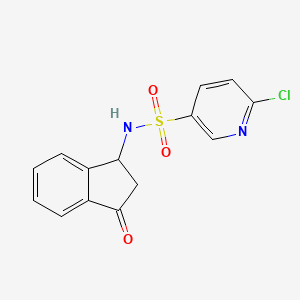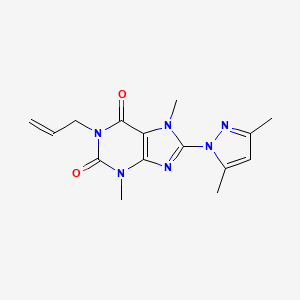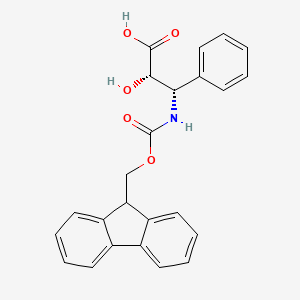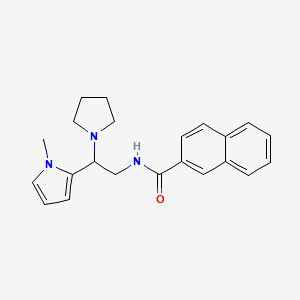
6-bromo-4-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-methyl-1H-indole-2-carboxylic acid is an indole derivative . It has a molecular weight of 254.08 and its IUPAC name is this compound . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO2 . Its average mass is 254.080 Da and its monoisotopic mass is 252.973831 Da .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 250-252 degrees .Scientific Research Applications
Natural Product Synthesis and Bioactivity
6-Bromo-4-methyl-1H-indole-2-carboxylic acid and its derivatives are significant in the synthesis of brominated tryptophan alkaloids from marine sponges, showcasing antimicrobial properties. Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, revealing their potential in inhibiting Staphylococcus epidermidis growth (Segraves & Crews, 2005).
Synthetic Methodology Development
Research by Huleatt et al. (2008) focused on developing expedient routes to valuable bromo-5,6-dimethoxyindole building blocks, including derivatives of this compound. These compounds are crucial substrates for further chemical transformations using transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
Chemical Modification and Functionalization
Palladium-catalyzed carbonylation of haloindoles, including this compound derivatives, has been performed successfully without the need for protecting groups. This method provides a direct synthesis route to various indole carboxylic acid derivatives, demonstrating the versatility of this compound in organic synthesis (Kumar et al., 2004).
Advanced Material and Drug Synthesis
A concise and regioselective synthesis strategy for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives was developed by Sharma et al. (2020). This strategy highlights the compound's significance in the synthesis of anti-inflammatory naturally occurring compounds like Herdmanine D, showcasing its application in drug discovery and development (Sharma et al., 2020).
Electrocatalytic Applications
The electrocatalytic carboxylation of halopyridines with CO2 in ionic liquids was investigated, demonstrating the potential of bromoindole derivatives in synthesizing valuable carboxylic acids. Although not directly related to this compound, this research underlines the broader applicability of bromoindoles in sustainable chemistry practices (Feng et al., 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The specific interactions and changes caused by 6-bromo-4-methyl-1H-indole-2-carboxylic acid would depend on its specific target.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific target and the biological context .
Safety and Hazards
Future Directions
Indole derivatives are important types of molecules in natural products and drugs, and their synthesis methods have attracted the attention of the chemical community . Future research may focus on the development of novel synthesis methods for indole derivatives, including 6-bromo-4-methyl-1H-indole-2-carboxylic acid .
properties
IUPAC Name |
6-bromo-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJIIICUHBNIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18873-97-7 |
Source


|
| Record name | 6-bromo-4-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)
![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)



![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2962037.png)


![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)


